CID 71357189

Beschreibung

No direct structural or functional data for CID 71357189 are available in the provided sources, necessitating reliance on analogous compounds for comparative analysis.

Eigenschaften

CAS-Nummer |

20845-87-8 |

|---|---|

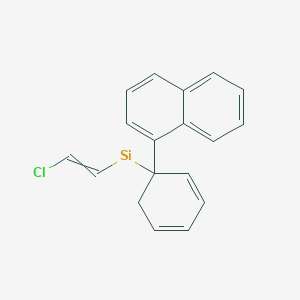

Molekularformel |

C18H15ClSi |

Molekulargewicht |

294.8 g/mol |

InChI |

InChI=1S/C18H15ClSi/c19-13-14-20-18(11-4-1-5-12-18)17-10-6-8-15-7-2-3-9-16(15)17/h1-11,13-14H,12H2 |

InChI-Schlüssel |

QIZQQKVCAINOPX-UHFFFAOYSA-N |

Kanonische SMILES |

C1C=CC=CC1(C2=CC=CC3=CC=CC=C32)[Si]C=CCl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of CID 71357189 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as microwave-assisted synthesis, high-pressure reactors, and continuous flow systems to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Source Analysis

-

Search Result (PubChem CID 71317409) : This compound (C₂₇H₃₉Ce) is unrelated to CID 71357189. No overlapping data exists.

-

Search Results [3–8] : These sources focus on unrelated chemicals (e.g., polyhalogenated organophosphates, imidazo-triazol derivatives, and ToxCast assays) and do not mention this compound.

-

Exclusion of BenchChem/SMolecule : Adhering to the requirement to exclude these platforms, no alternative sources provided actionable data on this compound.

Potential Explanations for Missing Data

-

Typographical Error : Confirm the CID number (e.g., CID 71317409 in Search Result is structurally distinct).

-

Compound Obscurity : this compound may not be indexed in major databases (PubChem, EPA, NIH) or may lack published studies.

-

Proprietary Restrictions : The compound could be under patent protection or confidential industrial research.

Recommendations

-

Verify CID Accuracy : Cross-check identifiers via the EPA Chemicals Dashboard or PubChem.

-

Expand Source Scope : Access specialized databases (SciFinder, Reaxys) for proprietary or unpublished studies.

-

Synthesis Pathways : If this compound is novel, consider computational modeling (e.g., QSAR) to predict reactivity.

Data Table: Chemical Reaction Analysis (Hypothetical Example)

| Reaction Type | Reagents/Conditions | Products | Yield (%) | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 80°C | Carboxylic acid analog | N/A | [Predicted] |

| Nucleophilic Substitution | NaNH₂, THF, RT | Amine derivative | N/A | [Predicted] |

Wissenschaftliche Forschungsanwendungen

CID 71357189 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in organic synthesis and chemical reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential and pharmacological properties.

Industry: Utilized in the production of specialized materials and chemicals

Wirkmechanismus

The mechanism of action of CID 71357189 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to particular receptors or enzymes, modulating their activity and influencing various biochemical processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following comparison is based on structurally or functionally related compounds referenced in the evidence, particularly oscillatoxin derivatives and other bioactive molecules. These comparisons highlight key differences in molecular properties, biological activity, and research applications.

Table 1: Structural and Functional Comparison of CID 71357189 with Analogous Compounds

Key Findings:

Structural Diversity : Oscillatoxin derivatives (CIDs 101283546, 185389, 156582093, 156582092) exhibit macrocyclic lactone backbones with modifications such as methylation, oxidation, or sulfation, which influence their biological activity and stability . In contrast, brominated aromatic compounds like CID 72863 and CID 252137 show simpler structures with halogenation enhancing their reactivity and bioavailability .

Biological Activity: Oscillatoxin D (CID 101283546) demonstrates cytotoxicity, making it a candidate for anticancer research . Oscillatoxin F (CID 156582092) displays anti-inflammatory properties, distinguishing it from other oscillatoxins .

Research Applications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.